molecular formula C21H19NO4 B8233425 N-Fmoc-N-methyl-(S)-2-propargylglycine

N-Fmoc-N-methyl-(S)-2-propargylglycine

Cat. No.: B8233425
M. Wt: 349.4 g/mol
InChI Key: WBJWNESNVRWMEI-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-N-methyl-(S)-2-propargylglycine is a derivative of glycine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the alpha carbon is substituted with a propargyl group. This compound is particularly useful in peptide synthesis due to its unique structural properties, which allow for the incorporation of propargyl groups into peptides, facilitating further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-methyl-(S)-2-propargylglycine typically involves the protection of the amino group with an Fmoc group, followed by the introduction of a propargyl group at the alpha carbon. One common method involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The methylation step can be performed using reagents such as dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques allows for efficient and high-yield production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-methyl-(S)-2-propargylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alkanes or alkenes .

Scientific Research Applications

N-Fmoc-N-methyl-(S)-2-propargylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-N-methyl-(S)-2-propargylglycine involves its incorporation into peptides, where it can introduce propargyl groups that serve as sites for further chemical modifications. These modifications can affect the peptide’s structure, stability, and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-N-methyl-(S)-2-propargylglycine is unique due to the presence of the propargyl group, which allows for specific chemical modifications that are not possible with other similar compounds. This makes it particularly valuable in the synthesis of peptides with unique functional properties .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pent-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h1,4-7,9-12,18-19H,8,13H2,2H3,(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJWNESNVRWMEI-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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